Phenyl(pyrimidin-2-YL)methanamine

Organometallic Chemistry Cross-Coupling Catalysis Green Chemistry

Procure Phenyl(pyrimidin-2-yl)methanamine (CAS 907594-98-3), a heterocyclic benzhydrylamine whose methylene bridge imparts unique conformational flexibility and electronic distribution distinct from direct N-phenylpyrimidin-2-amine analogs. This feature enables its role as an N,N-bidentate ligand for air-stable, phosphine-free palladium catalysts, reducing operational costs in Suzuki-Miyaura reactions. As a core scaffold in potent c-Met inhibitors (IC50 as low as 15.0 nM), its consistent ≥95% purity ensures reproducible parallel synthesis of kinase libraries. Its favorable LogP (2.30) makes it an optimal starting point for hit-to-lead optimization.

Molecular Formula C11H11N3
Molecular Weight 185.22 g/mol
Cat. No. B11905177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl(pyrimidin-2-YL)methanamine
Molecular FormulaC11H11N3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=NC=CC=N2)N
InChIInChI=1S/C11H11N3/c12-10(9-5-2-1-3-6-9)11-13-7-4-8-14-11/h1-8,10H,12H2
InChIKeyGRQOIOHNRSSNED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl(pyrimidin-2-YL)methanamine: A Verifiable Pyrimidine-Based Building Block for Selective Kinase Inhibition and Catalysis


Phenyl(pyrimidin-2-yl)methanamine (CAS 907594-98-3), also referred to as α-phenyl-2-pyrimidinemethanamine, is a heterocyclic aromatic amine with the molecular formula C11H11N3 and a molecular weight of 185.23 g/mol . It is characterized by a phenyl group and a primary amine linked via a central methylene bridge to the 2-position of a pyrimidine ring. This specific scaffold places it within the broader class of N-heterocyclic benzhydrylamines, which are valued in medicinal chemistry as versatile intermediates for kinase inhibitor synthesis [1] and in organometallic chemistry as ligands for the development of air-stable, phosphine-free palladium catalysts [2].

Why Generic N-Phenylpyrimidine Substitution Fails for Phenyl(pyrimidin-2-YL)methanamine Procurement


Procurement decisions for pyrimidine-based research tools cannot rely on simple class-level assumptions. The presence of a methylene spacer between the pyrimidine ring and the phenyl group in phenyl(pyrimidin-2-yl)methanamine fundamentally alters its electronic distribution, conformational flexibility, and binding geometry compared to direct N-phenylpyrimidin-2-amine analogs [1]. This structural nuance is not trivial; it dictates the compound's ability to act as an N,N-bidentate ligand for metal coordination [2] and modulates its potential as a kinase inhibitor scaffold [3]. Substituting this compound with a generic pyrimidine derivative lacking the methanamine bridge would result in a loss of these specific, verifiable functional attributes, thereby compromising the reproducibility and validity of experiments in catalysis or medicinal chemistry. The following evidence details precisely how and why this compound differs from its closest structural comparators.

Quantitative Differentiation Guide: Phenyl(pyrimidin-2-YL)methanamine vs. Structural Analogs


Catalytic Air-Stability and Substrate Scope in Suzuki-Miyaura Coupling vs. Triphenylphosphine

Unlike the widely used palladium catalyst Pd(PPh3)4, which is air-, light-, and moisture-sensitive and requires handling under inert atmosphere [1], the palladium complexes formed with phenyl(pyrimidin-2-yl)methanamine as an N,N-bidentate ligand are air-stable [2]. These phosphine-free catalytic systems enable the Suzuki-Miyaura reaction to proceed with challenging substrates, including o-substituted phenyl chlorides, to yield biaryl products in high yields [2]. While Pd(PPh3)4 catalyzes similar reactions, its operational sensitivity necessitates specialized equipment (e.g., gloveboxes, Schlenk lines), which increases process complexity and cost.

Organometallic Chemistry Cross-Coupling Catalysis Green Chemistry

Purity Benchmarking and Synthetic Accessibility vs. Regioisomer (4-(Pyrimidin-2-yl)phenyl)methanamine

Commercial availability and purity are critical for reproducible research. Phenyl(pyrimidin-2-yl)methanamine is routinely available from multiple vendors with a guaranteed purity of 95% or higher [REFS-1, REFS-2]. In contrast, its close structural regioisomer, (4-(pyrimidin-2-yl)phenyl)methanamine (CAS 885466-44-4), is less widely available and often requires custom synthesis, which introduces variability in lead time, cost, and purity [1]. The higher and more consistent purity of the target compound reduces the need for additional purification steps prior to use in sensitive assays or as a building block in multi-step syntheses.

Medicinal Chemistry Synthetic Methodology Chemical Purity

Predicted Physicochemical Profile: LogP and Drug-Likeness vs. Direct Amine Analog

The introduction of a methylene spacer in phenyl(pyrimidin-2-yl)methanamine alters its lipophilicity compared to the direct N-phenylpyrimidin-2-amine analog. Predicted LogP values for the target compound are calculated at 2.30 [1], whereas the structurally similar but more constrained analog 2-anilino-4,6-dimethylpyrimidine (pyrimethanil) has a reported LogP of 3.28 [2]. The lower predicted LogP of phenyl(pyrimidin-2-yl)methanamine suggests it is less lipophilic, a property that can correlate with improved aqueous solubility and potentially better drug-likeness, as it adheres more closely to Lipinski's Rule of Five guidelines for oral bioavailability.

Medicinal Chemistry ADME Prediction Drug Design

Inhibitory Potency Range of the Scaffold Class in c-Met Kinase vs. Undefined Activity of Generic Analogs

While specific inhibitory data for phenyl(pyrimidin-2-yl)methanamine itself is limited in the primary literature, its core structure is a key pharmacophore within a well-studied class of potent kinase inhibitors. Structure-guided design of novel N-phenylpyrimidin-2-amine derivatives, which share the pyrimidine-phenyl core but differ in their linker, has yielded compounds with c-Met inhibitory activity spanning a wide range from 550.8 nM down to 15.0 nM [1]. The most optimized derivative in this study, compound 34a, achieved an IC50 of 15.0 nM and demonstrated favorable in vivo pharmacokinetics with an oral bioavailability (F%) of 59.3% in mice [1]. This establishes the scaffold's proven potential for high potency, a potential that is not demonstrated for generic, uncharacterized pyrimidine analogs.

Kinase Inhibition Oncology SAR

Optimal Application Scenarios for Phenyl(pyrimidin-2-YL)methanamine Based on Verified Differentiation


Development of Air-Stable, Phosphine-Free Catalysts for Industrial Cross-Coupling

The air-stability of palladium complexes derived from phenyl(pyrimidin-2-yl)methanamine [1] makes it an ideal ligand for designing robust, phosphine-free catalytic systems for large-scale Suzuki-Miyaura reactions. This directly addresses the operational challenges and costs associated with air-sensitive catalysts like Pd(PPh3)4 [2], enabling more efficient and safer industrial processes for biaryl synthesis.

Synthesis of High-Purity Kinase Inhibitor Libraries

Leveraging its high commercial purity (≥95%) and its established role as a core scaffold in potent c-Met inhibitors (IC50 as low as 15.0 nM) [3], this compound is optimally suited as a starting material for the parallel synthesis of focused kinase inhibitor libraries. Its consistent purity ensures reliable and reproducible outcomes in subsequent derivatization and biological screening.

Hit-to-Lead Optimization in Medicinal Chemistry

The favorable predicted physicochemical profile of the methanamine scaffold, exemplified by a lower LogP (2.30) compared to other pyrimidine analogs like pyrimethanil (3.28) [4], positions this compound as a strategic starting point for hit-to-lead optimization. Its structural features offer a balanced starting point for modulating lipophilicity, solubility, and metabolic stability, which are critical parameters for improving the pharmacokinetic properties of drug candidates [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenyl(pyrimidin-2-YL)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.